molecular formula C15H11N3O3S B5913336 5,7-DIHYDROXY-2-(4-METHOXYANILINO)THIENO[3,2-B]PYRIDIN-3-YL CYANIDE

5,7-DIHYDROXY-2-(4-METHOXYANILINO)THIENO[3,2-B]PYRIDIN-3-YL CYANIDE

Cat. No.: B5913336
M. Wt: 313.3 g/mol
InChI Key: VBSIJDXYHJTRMV-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-2-(4-methoxyanilino)thieno[3,2-b]pyridin-3-yl cyanide is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-b]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of hydroxyl, methoxy, and cyano groups further enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-2-(4-methoxyanilino)thieno[3,2-b]pyridin-3-yl cyanide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-thioxopyridine-3-carbonitrile with appropriate aniline derivatives under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the thienopyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2-(4-methoxyanilino)thieno[3,2-b]pyridin-3-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

5,7-Dihydroxy-2-(4-methoxyanilino)thieno[3,2-b]pyridin-3-yl cyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-2-(4-methoxyanilino)thieno[3,2-b]pyridin-3-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the cyano group allows for strong interactions with nucleophilic sites on proteins, while the hydroxyl and methoxy groups can form hydrogen bonds, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Pyridine Derivatives: Compounds with a pyridine core but different functional groups can exhibit different reactivity and applications.

Uniqueness

5,7-Dihydroxy-2-(4-methoxyanilino)thieno[3,2-b]pyridin-3-yl cyanide is unique due to the combination of its functional groups and the thienopyridine core.

Properties

IUPAC Name

7-hydroxy-2-(4-methoxyanilino)-5-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-21-9-4-2-8(3-5-9)17-15-10(7-16)13-14(22-15)11(19)6-12(20)18-13/h2-6,17H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSIJDXYHJTRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C3=C(S2)C(=CC(=O)N3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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